(5R)-5-Propan-2-yl-1,4-oxathian-2-one

Description

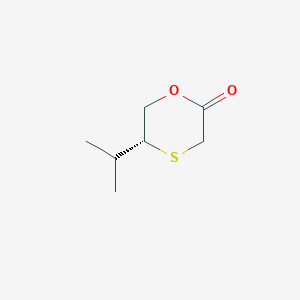

“(5R)-5-Propan-2-yl-1,4-oxathian-2-one” is a chiral heterocyclic compound featuring a six-membered oxathiane ring with a lactone moiety. Its structure includes a sulfur atom and an oxygen atom within the ring, along with a propan-2-yl substituent at the 5-position in the (R)-configuration. Its stereochemical specificity and functional groups make it a candidate for studying stereoselective reactions and molecular interactions .

Properties

CAS No. |

133117-52-9 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

(5R)-5-propan-2-yl-1,4-oxathian-2-one |

InChI |

InChI=1S/C7H12O2S/c1-5(2)6-3-9-7(8)4-10-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

UDWFWNXYHXVSPY-LURJTMIESA-N |

SMILES |

CC(C)C1COC(=O)CS1 |

Isomeric SMILES |

CC(C)[C@@H]1COC(=O)CS1 |

Canonical SMILES |

CC(C)C1COC(=O)CS1 |

Synonyms |

1,4-Oxathian-2-one,5-(1-methylethyl)-,(R)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxygen- and sulfur-containing heterocycles, such as menthol derivatives (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) and lactone-containing molecules (e.g., 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthren-1-yl)-4,5-dihydrooxazole). Below is a comparative analysis:

Key Differences and Research Findings

Stereochemical Complexity: The (5R)-configuration in the oxathianone introduces stereoelectronic effects that influence ring-opening reactions, unlike menthol’s rigid cyclohexanol structure, which stabilizes via hydrogen bonding . The sulfur atom in the oxathianone enhances nucleophilic reactivity compared to purely oxygenated lactones .

The oxazole derivative in exhibits complex NMR splitting patterns due to its extended conjugation, contrasting with the simpler spectra of oxathianone derivatives .

Computational Insights: Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Colle-Salvetti methods ) predict that the oxathianone’s lactone ring exhibits moderate ring strain (ΔG ~5–10 kcal/mol), comparable to six-membered lactones but higher than menthol’s cyclohexanol system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.